

tert-Butyl 2-isopropylhydrazinecarboxylate

molecular weight and formula.

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Compound of Interest

Compound Name: *tert-Butyl 2-isopropylhydrazinecarboxylate*

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Technical Guide: tert-Butyl 2-isopropylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **tert-Butyl 2-isopropylhydrazinecarboxylate**, a key reagent in synthetic and medicinal chemistry. The document outlines its molecular formula and weight, and presents a typical experimental workflow for its synthesis.

Core Physicochemical Data

The fundamental molecular properties of **tert-Butyl 2-isopropylhydrazinecarboxylate** are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₈ N ₂ O ₂	[1] [2] [3]
Molecular Weight	174.24 g/mol	[1] [2] [4] [5] [6]

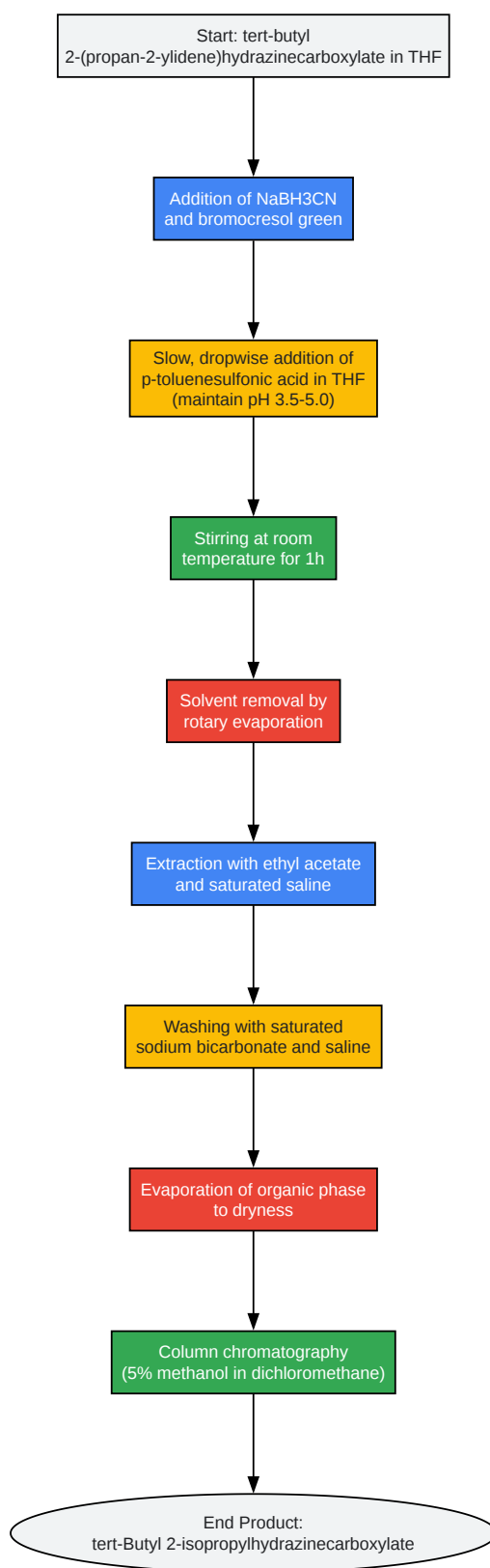
Synthetic Workflow: A Representative Experimental Protocol

The following section details a common laboratory-scale synthesis of **tert-Butyl 2-isopropylhydrazinecarboxylate**. This protocol is based on the reductive amination of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

Experimental Protocol

A general procedure for the synthesis involves the reduction of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.^[1] In a typical setup, the starting material is dissolved in a suitable solvent such as tetrahydrofuran (THF). A reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), is then added to the solution.^[1] The reaction's pH is carefully maintained between 3.5 and 5.0, often using a solution of p-toluenesulfonic acid in THF, with an indicator like bromocresol green to monitor the pH.^[1]

Following the reaction, the solvent is removed, and the residue is worked up through a series of extractions. This typically involves partitioning the residue between an organic solvent, like ethyl acetate, and aqueous solutions such as saturated saline and sodium bicarbonate to remove impurities.^[1] After the extraction process, the organic layer is dried and the solvent is evaporated. The final product, **tert-Butyl 2-isopropylhydrazinecarboxylate**, is then purified, commonly through column chromatography using a solvent system such as 5% methanol in dichloromethane.^[1]



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Caption: Synthesis of **tert-Butyl 2-isopropylhydrazinecarboxylate**.

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